molecular formula C26H37NO B14206205 N-(2,5-Diethynylphenyl)-N-octyloctanamide CAS No. 824428-81-1

N-(2,5-Diethynylphenyl)-N-octyloctanamide

Cat. No.: B14206205
CAS No.: 824428-81-1
M. Wt: 379.6 g/mol
InChI Key: MNZGNOCOZDUFAO-UHFFFAOYSA-N
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Description

N-(2,5-Diethynylphenyl)-N-octyloctanamide is an organic compound characterized by the presence of ethynyl groups attached to a phenyl ring and an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Diethynylphenyl)-N-octyloctanamide typically involves the Sonogashira coupling reaction. This reaction is carried out between 2,5-diiodobenzene and terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting product is then subjected to further functionalization to introduce the octyl chain and the amide group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Diethynylphenyl)-N-octyloctanamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(2,5-Diethynylphenyl)-N-octyloctanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-Diethynylphenyl)-N-octyloctanamide is largely dependent on its application. In organic electronics, the compound’s conjugated structure facilitates electron transport, making it suitable for use in semiconductors and photovoltaic devices. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethylphenyl)-N-octyloctanamide
  • N-(2,5-Dibromophenyl)-N-octyloctanamide
  • N-(2,5-Diethynylphenyl)-N-dodecyldodecanamide

Uniqueness

N-(2,5-Diethynylphenyl)-N-octyloctanamide is unique due to the presence of ethynyl groups, which confer distinct electronic properties. These properties make it particularly valuable in the field of organic electronics, where it can be used to enhance the performance of devices such as OLEDs and photovoltaic cells .

Properties

CAS No.

824428-81-1

Molecular Formula

C26H37NO

Molecular Weight

379.6 g/mol

IUPAC Name

N-(2,5-diethynylphenyl)-N-octyloctanamide

InChI

InChI=1S/C26H37NO/c1-5-9-11-13-15-17-21-27(26(28)18-16-14-12-10-6-2)25-22-23(7-3)19-20-24(25)8-4/h3-4,19-20,22H,5-6,9-18,21H2,1-2H3

InChI Key

MNZGNOCOZDUFAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C1=C(C=CC(=C1)C#C)C#C)C(=O)CCCCCCC

Origin of Product

United States

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